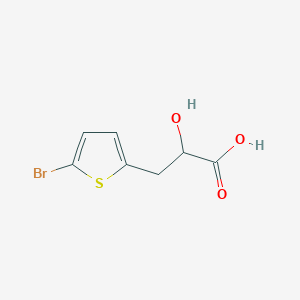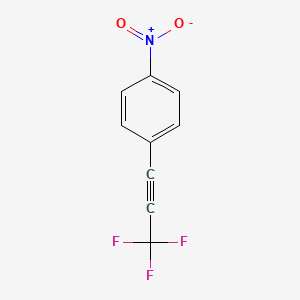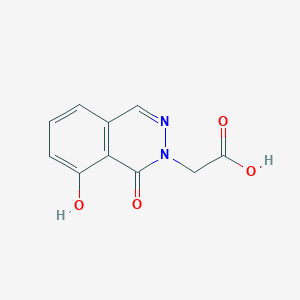![molecular formula C14H16N2 B15257193 4-[3-(2-Aminoethyl)phenyl]aniline](/img/structure/B15257193.png)
4-[3-(2-Aminoethyl)phenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-[3-(2-Aminoethyl)phenyl]aniline can be synthesized through several methods. One common approach involves the reduction of nitroarene intermediates. For example, 4-nitrophenethylamine can be reduced to 4-(2-Aminoethyl)aniline using hydrogen gas in the presence of a palladium catalyst. Another method involves the nucleophilic substitution of halogenated aromatic compounds with ethylenediamine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-Aminoethyl)phenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is often used.
Substitution: Halogenated compounds and ethylenediamine are typical reagents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted anilines.
Scientific Research Applications
4-[3-(2-Aminoethyl)phenyl]aniline has diverse applications in scientific research:
Chemistry: Used as a reagent in polycondensation reactions and the synthesis of modified carbohydrates.
Biology: Employed in the chemical modification of silk fibroin to tailor hydrophilicity and structure.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[3-(2-Aminoethyl)phenyl]aniline involves its interaction with molecular targets through its amino and aromatic groups. These interactions can lead to the formation of hydrogen bonds and π-π stacking with biological molecules, influencing various biochemical pathways . The compound’s ability to undergo reductive amination also allows it to modify other molecules, potentially altering their biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Aminophenethylamine: Similar structure but lacks the aminoethyl group.
Aniline: Basic structure without additional functional groups.
Phenethylamine: Contains an ethylamine group attached to the benzene ring.
Uniqueness
Its ability to participate in multiple types of chemical reactions makes it a versatile compound for research and industrial purposes .
Properties
Molecular Formula |
C14H16N2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
4-[3-(2-aminoethyl)phenyl]aniline |
InChI |
InChI=1S/C14H16N2/c15-9-8-11-2-1-3-13(10-11)12-4-6-14(16)7-5-12/h1-7,10H,8-9,15-16H2 |
InChI Key |
KTSPJSBHQJDWAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)N)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[Bis(propan-2-yl)amino]-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B15257110.png)
![2Lambda6-thia-7-azaspiro[4.5]decane-2,2-dione](/img/structure/B15257119.png)


![Methyl 4-methyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B15257145.png)



![5-[Cyclopropyl(methyl)amino]furan-2-carbaldehyde](/img/structure/B15257176.png)
![6-Methyl-6-azaspiro[3.4]octan-8-amine](/img/structure/B15257181.png)



![5-{[(Tert-butoxy)carbonyl]amino}-2-tert-butylpyridine-3-carboxylic acid](/img/structure/B15257214.png)
